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Introduction
Bisphenol A diglycidyl ether (BADGE) is the foundational molecule for many epoxy resins,

which are extensively used in protective coatings, including the internal linings of food and

beverage cans.[1][2][3] During the manufacturing process of these resins and through contact

with food matrices (especially under heat), BADGE can hydrolyze or react with constituents like

hydrochloric acid to form various derivatives. The compound specified in the topic, Bisphenol
A (3-chloro-2-hydroxypropyl)glycidyl ether, is one such chlorinated derivative (BADGE·HCl)

that can be released from can coatings.[4]

Concerns have been raised regarding the potential for these compounds to migrate into

foodstuffs and beverages, leading to human exposure.[2] Given the well-documented

endocrine-disrupting properties of its precursor, Bisphenol A (BPA), the toxicological profile of

BADGE and its derivatives has been a subject of significant scientific scrutiny. This guide

provides a comprehensive technical overview of the current state of knowledge regarding the

toxicology of BADGE and its primary derivatives, focusing on their chemical properties,

toxicokinetics, key toxicological endpoints, and mechanisms of action. A crucial distinction from
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the outset is that available data demonstrate mammalian metabolic systems do not transform

BADGE into BPA, meaning consumption of food containing low levels of BADGE is not

expected to lead to systemic exposure to BPA.[2]

Chemical Identity and Physicochemical Properties
BADGE and its derivatives form a family of related compounds that are relevant to human

exposure assessment. Their core structures and properties are essential for understanding

their biological activity and fate.

Compound
Name

Abbreviation CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Bisphenol A

diglycidyl ether
BADGE 1675-54-3 C₂₁H₂₄O₄ 340.4

Bisphenol A (3-

chloro-2-

hydroxypropyl)

glycidyl ether

BADGE·HCl 13836-48-1 C₂₁H₂₅ClO₄ 376.9[5]

Bisphenol A

bis(3-chloro-2-

hydroxypropyl)

ether

BADGE·2HCl 4809-35-2 C₂₁H₂₆Cl₂O₄ 413.3[6]

Bisphenol A (2,3-

dihydroxypropyl)

glycidyl ether

BADGE·H₂O 76002-91-0 C₂₁H₂₆O₅ 358.4

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The biological impact of any xenobiotic is fundamentally governed by its ADME profile. For

BADGE and its derivatives, the primary route of human exposure is oral, through migration

from can coatings into food.[1][3]
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Absorption and Distribution
Consumer exposure to BADGE is almost exclusively from the migration of can coatings into

food, with levels generally well below the regulatory threshold of 1 mg/kg.[2] Following oral

ingestion, studies in rats have investigated the distribution of BADGE. For instance, when

pregnant Sprague-Dawley rats were administered ¹⁴C-labeled BPA, radioactivity was quantified

in maternal blood, various tissues, and the fetus, though fetal concentrations of BPA and its

primary metabolite, BPA-glucuronide, were markedly lower than in maternal plasma.[7][8] This

suggests that while placental transfer can occur, there is no evidence of selective accumulation

in the embryo or fetus.[7][8]

Metabolism
Once absorbed, BADGE undergoes metabolic transformation. It is important to reiterate that

metabolism of BADGE does not lead to the formation of free BPA.[2] The primary metabolic

pathways involve the hydrolysis of the epoxide groups and conjugation. In human placental

cells, for example, BADGE shows low stability, while its chlorinated derivative BADGE·2HCl

and hydrolyzed form BADGE·H₂O demonstrate good bioavailability.[9]

The metabolic fate of BADGE is a critical determinant of its toxicological profile. The diagram

below illustrates the principal metabolic transformations.

Phase II Metabolism

BADGE
(Bisphenol A diglycidyl ether)

BADGE·H₂O
(Hydrolyzed)

Epoxide Hydrolase
(+H₂O)

BADGE·HCl
(Mono-chlorinated)

Reaction with HCl

BADGE·2H₂O
(Di-hydrolyzed)

Epoxide Hydrolase
(+H₂O)

Glucuronide/Sulfate
Conjugates

BADGE·2HCl
(Di-chlorinated)

Reaction with HCl

Excretion
(Urine, Feces)

Click to download full resolution via product page

Caption: Metabolic pathways of BADGE.
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A substantial body of research has evaluated the toxicological effects of BADGE, covering a

range of endpoints.

Genotoxicity and Mutagenicity
The potential for a chemical to damage genetic material is a critical toxicological concern.

Studies on BPA, the precursor to BADGE, have shown it can induce DNA strand breaks and

chromosomal aberrations.[10][11][12] For instance, BPA, BPF, and BPAF were found to induce

DNA double-strand breaks in human hepatocellular carcinoma (HepG2) cells.[13] However, the

genotoxic profile of BADGE appears distinct. While some studies have debated the

genotoxicity of BPA, with conflicting results in vitro and in vivo, comprehensive reviews of

BADGE have generally concluded it lacks significant genotoxic or mutagenic activity at relevant

exposure levels.[1][3][14]

Carcinogenicity
Long-term carcinogenicity studies are crucial for assessing cancer risk. While early-life

exposure to BPA has been linked to an increased risk for mammary and prostate cancer in

rodents, leading some researchers to propose it may be reasonably anticipated to be a human

carcinogen, studies on BADGE have not supported a similar conclusion.[15][16][17] A 2-year

carcinogenicity study in rats supported a No-Observed-Adverse-Effect Level (NOAEL) of 15

mg/kg body weight per day.[1][3] Overall reviews of the toxicological data conclude there is a

lack of carcinogenic effects associated with BADGE.[1][2][3]

Table of No-Observed-Adverse-Effect Levels (NOAELs) for BADGE

Study Type Species NOAEL Reference

90-Day Sub-
chronic

Rat 50 mg/kg bw/day [1]

2-Year

Carcinogenicity
Rat (male) 15 mg/kg bw/day [1][3]

| Three-Generation Reproductive | Rat | 50 mg/kg bw/day |[18] |

Reproductive and Developmental Toxicity
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The potential for endocrine-disrupting chemicals to interfere with reproduction and

development is a primary health concern.[19][20][21] BPA exposure in animal models has been

shown to adversely affect oocyte quality, sperm production, and uterine function.[21] However,

extensive testing on BADGE has not revealed similar hazards. A three-generation reproductive

toxicity study in rats showed no selective reproductive or developmental effects at doses that

did not cause significant maternal toxicity.[18] The consensus from comprehensive safety

assessments is that BADGE lacks significant reproductive and developmental effects.[1][2][3]

Endocrine Disruption
BPA is a well-known endocrine-disrupting chemical (EDC) due to its ability to interact with

estrogen receptors (ERα and ERβ) and other nuclear receptors.[21][22][23] This activity

underlies many of its associated health concerns, including effects on reproduction and

metabolism.[22][24] In contrast, BADGE has been shown to have no or very weak estrogenic

or androgenic properties in a variety of in vivo and in vitro assays.[1] One study on human

placental cells found that the hydrolyzed derivative, BADGE·H₂O, could inhibit CYP19

(aromatase) activity, suggesting a potential to modulate local steroid metabolism.[9] However,

comprehensive reviews have concluded that BADGE lacks the endocrine activity that

characterizes its precursor, BPA.[1][3]

Neurotoxicity
Exposure to BPA, particularly during critical developmental windows, has been linked to

adverse effects on brain development, synaptic plasticity, and behavior in animal models.[25]

[26][27][28] It can impair cognitive functions like learning and memory.[28][29] Toxicological

reviews of BADGE, however, have not highlighted neurotoxicity as a primary concern, and the

large margins of safety derived from other endpoints support its continued use in food contact

materials.[1][3]

Cytotoxicity
In vitro studies have investigated the direct toxic effects of BADGE and its derivatives on cells.

In human placental JEG-3 cells, BADGE and its chlorinated derivative BADGE·2HCl showed

higher cytotoxicity than the hydrolyzed form, BADGE·H₂O.[9] These compounds were also

found to alter the cellular lipidome, with BADGE·2HCl causing a decrease in diacyl- and triacyl-

glycerides, while BADGE led to their accumulation.[9] This indicates a potential to interfere with

cellular lipid handling at micromolar concentrations.[9]
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Mechanisms of Toxicity
The toxicological effects of a compound are driven by its interaction with biological molecules

and pathways. While high-dose studies and in vitro experiments can reveal potential hazards,

the overall mechanism of toxicity for BADGE at realistic human exposure levels appears

limited. The diagram below conceptualizes the potential interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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